
2-Amino-4,6-dichlorotriazine
Overview
Description
2-Amino-4,6-dichlorotriazine (CAS: 933-20-0) is a halogenated triazine derivative with the molecular formula C₃H₂Cl₂N₄ and a molecular weight of 164.98 g/mol. It features a triazine core (a six-membered ring with three nitrogen atoms) substituted with two chlorine atoms at positions 4 and 6 and an amino group at position 2. Key physical properties include a melting point of 239–242°C, a boiling point of 428.8°C at 760 mmHg, and a density of 1.731 g/cm³ . The compound exhibits moderate lipophilicity (XLogP3: 1.5) and is primarily used as an intermediate in synthesizing substituted melamines and other aromatic heterocycles .
Its acute toxicity in mice (LD₅₀: 320 mg/kg) underscores the need for proper handling .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4,6-dichlorotriazine is Cyclin-dependent kinase 2 . This protein plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 phase to S phase .
Mode of Action
It is known that the compound can undergo aromatic nucleophilic substitution reactions . This suggests that it may bind to its target through a similar mechanism, potentially altering the function of the target protein and thus influencing the cell cycle .
Pharmacokinetics
Its solubility in DMSO and methanol
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on the cell cycle, due to its interaction with Cyclin-dependent kinase 2 . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s reactivity and thus its mode of action . .
Biological Activity
2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0) is a triazine derivative known for its diverse biological activities. This compound has been studied for its potential applications in pharmaceuticals, particularly in anti-inflammatory and antiviral contexts. This article reviews existing literature on the biological activity of this compound, summarizing key findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a triazine ring with two chlorine atoms and an amino group. Its chemical structure influences its reactivity and interaction with biological systems. The substitution pattern on the triazine ring plays a crucial role in determining its biological effects.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated effective inhibition of these cytokines, suggesting its potential as an anti-inflammatory agent .
Table 1: Inhibition of Cytokines by this compound
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
This compound | 60% | 75% |
2. Antiviral Activity
The antiviral potential of this compound has been explored against various viruses. Notably, it was found ineffective against several viral strains at concentrations exceeding 100 μg/mL . However, derivatives of this compound have shown promise in inhibiting viral replication mechanisms.
Case Study: Antiviral Mechanism
In a study examining the antiviral properties of related compounds, it was noted that certain derivatives prevented the maturation of viral particles by disrupting the assembly of viral proteins into new virions . This mechanism highlights the importance of structural modifications in enhancing antiviral efficacy.
3. Cytotoxicity and Safety Profile
While studying the biological activity of this compound, researchers also assessed its cytotoxic effects on mammalian cells. The compound was found to exhibit cytotoxicity at higher concentrations, necessitating careful evaluation for therapeutic applications .
Table 2: Cytotoxicity Data
Compound | IC50 (μM) | Remarks |
---|---|---|
This compound | >100 | High cytotoxicity observed |
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Cytokine Inhibition : The compound's ability to inhibit TNF-α and IL-6 suggests that it interferes with inflammatory signaling pathways.
- Antiviral Action : Derivatives may target viral replication processes, although the parent compound shows limited direct antiviral activity.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Anticancer Activity
Recent studies have shown that derivatives of 2-amino-4,6-dichlorotriazine exhibit promising antifungal and anticancer properties. For instance, a series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives were synthesized and evaluated for their antifungal activity against Candida albicans, demonstrating effectiveness comparable to standard antifungal agents like clotrimazole . Additionally, research indicates that certain triazine derivatives show significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer .
Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves molecular docking studies that reveal interactions with specific biological targets. For example, the binding affinity of these compounds to N-Myristoyltransferase (NMT) has been investigated as a potential antifungal target .
Environmental Applications
Remediation of Contaminated Sites
this compound has been explored for its potential in environmental remediation, particularly for sites contaminated with explosives like 2,4,6-trinitrotoluene (TNT). Research indicates that amino compounds can form stable complexes with TNT, significantly reducing its concentration in contaminated environments. This method represents a novel approach to treating groundwater and soil pollution .
Materials Science
Synthesis of Dendrimers
In materials science, this compound is utilized in the synthesis of dendrimers—highly branched macromolecules with potential applications in drug delivery systems. Dendrimers terminated with dichlorotriazine groups have been successfully synthesized and characterized, showcasing their stability and potential for various applications due to their unique structural properties .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Antifungal Activity
A study conducted on various derivatives of this compound demonstrated that compounds bearing cyclic amines exhibited significant antifungal activity. The study involved synthesizing multiple derivatives and testing their efficacy against Candida albicans, revealing a structure-activity relationship that could guide future drug design .
Case Study 2: Environmental Remediation
In a separate investigation focused on environmental cleanup, researchers tested the ability of amino compounds to bind TNT at contaminated sites. The results indicated a substantial reduction in free TNT levels when treated with these compounds, highlighting their potential role in developing effective remediation strategies for polluted environments .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis of 2-amino-4,6-dichlorotriazine with key analogs:
Table 1: Comparative Properties of this compound and Related Compounds
Structural and Functional Differences
Core Heterocycle :
- Triazine vs. Pyrimidine : Triazines (three nitrogen atoms) exhibit greater electron deficiency compared to pyrimidines (two nitrogen atoms), influencing their reactivity. For example, triazines are more prone to nucleophilic substitution at chlorine sites due to stronger electron-withdrawing effects .
Halogen Substituents: Chlorine vs. Bromine: Bromine’s larger atomic radius in 2-amino-4,6-dibromopyrimidine increases polarizability, enhancing reactivity in cross-coupling reactions compared to chlorine analogs . Fluorine Introduction: The electron-withdrawing fluorine atom in 5-fluoro-2-amino-4,6-dichloropyrimidine significantly boosts biological activity, achieving an IC₅₀ of 2 μM for nitric oxide inhibition, outperforming non-fluorinated analogs .
Hydroxyl vs. Amino Groups: Replacing chlorine with hydroxyl groups (as in 2-amino-4,6-dihydroxypyrimidine) abolishes NO-inhibitory activity, highlighting the critical role of halogens in bioactivity .
Properties
IUPAC Name |
4,6-dichloro-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXKFUCPVGZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239372 | |
Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-20-0 | |
Record name | 2-Amino-4,6-dichloro-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 933-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 933-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DICHLORO-1,3,5-TRAZIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5IYO89G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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